3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride
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Overview
Description
3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride is a chemical compound with the molecular formula C9H9ClN2O2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride typically involves the reaction of 7-chloro-3,4-dihydroquinolin-2-one with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinolinone derivative, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3,4-dihydroquinolin-2-one: Similar structure but lacks the chlorine and hydroxyl groups.
7-Chloro-3,4-dihydroquinolin-2-one: Similar structure but lacks the amino and hydroxyl groups.
1-Hydroxy-3,4-dihydroquinolin-2-one: Similar structure but lacks the amino and chlorine groups.
Uniqueness
3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride is unique due to the presence of both the amino and hydroxyl groups, as well as the chlorine atom. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2.ClH/c10-6-2-1-5-3-7(11)9(13)12(14)8(5)4-6;/h1-2,4,7,14H,3,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEJYIDLLKMZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=C1C=CC(=C2)Cl)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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